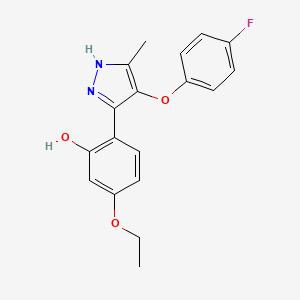

5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol

Description

5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol is a pyrazole-derived compound featuring a phenolic core substituted with ethoxy and fluorophenoxy groups. The pyrazole ring is further functionalized with a methyl group, contributing to its structural complexity. This compound shares structural motifs with bioactive molecules, particularly in antimicrobial and therapeutic applications . Its synthesis typically involves coupling reactions between halogenated precursors and aromatic ethers, followed by crystallization using solvents like dimethylformamide . Key structural characteristics include:

- Ethoxy group: Enhances lipophilicity and metabolic stability compared to smaller alkoxy substituents.

- Methyl-substituted pyrazole: Stabilizes the heterocyclic ring and modulates steric interactions.

Properties

IUPAC Name |

5-ethoxy-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c1-3-23-14-8-9-15(16(22)10-14)17-18(11(2)20-21-17)24-13-6-4-12(19)5-7-13/h4-10,22H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLHLGNSIVKBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the fluorophenoxy and ethoxy groups. Common synthetic routes may include:

Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole ring.

Introduction of the Fluorophenoxy Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorophenol reacts with an appropriate leaving group on the pyrazole ring.

Ethoxylation: The ethoxy group can be introduced through an etherification reaction, typically using an ethylating agent such as ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under appropriate conditions to modify the pyrazole ring or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the fluorophenoxy moiety.

Scientific Research Applications

5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets may include kinases, proteases, or other enzymes involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenolic Core

5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

- Key differences: Methoxy (vs. ethoxy) and phenoxy (vs. fluorophenoxy) groups.

- Absence of fluorine diminishes electron-withdrawing effects, altering electronic distribution and hydrogen-bonding capacity . Molecular weight: 282.299 g/mol (vs. ~345 g/mol for the target compound), affecting solubility and crystallinity .

5-Methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

- Key differences: Methyl group on the pyrazole and phenoxy substitution.

- Similar to the above, the lack of fluorine may decrease binding affinity in therapeutic targets .

Halogenated Pyrazole Derivatives

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)

- Key differences: Thiazole core (vs. phenol), chloro substituent, and triazole integration.

- Chlorine’s larger atomic radius compared to fluorine alters crystal packing, as seen in isostructural analogs . Demonstrated antimicrobial activity, suggesting halogenation enhances bioactivity .

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole

Fluorophenoxy-Containing Analogs

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

- Key differences : Ethyl ester and thiazole-carboxylate groups.

- Impact: Carboxylate improves water solubility, contrasting with the phenolic hydroxyl’s acidity . Dual halogenation (Cl and F) may synergize in targeting halogen-bonding domains in proteins .

Structural and Electronic Comparison Table

Biological Activity

5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol, identified by its CAS number 370853-17-1, is a complex organic compound belonging to the class of phenolic pyrazoles. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an ethoxy group, a fluorophenoxy moiety, and a pyrazole ring attached to a phenolic structure. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H17FN2O3 |

| Molecular Weight | 324.34 g/mol |

| IUPAC Name | 5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol |

| CAS Number | 370853-17-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The phenolic hydroxyl group can engage in hydrogen bonding with biological macromolecules, while the pyrazole ring can modulate enzyme activities and signal transduction pathways. This interaction is crucial for its observed pharmacological effects.

Anti-inflammatory Activity

Research indicates that compounds with a pyrazole structure often exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study:

In a study examining the anti-inflammatory effects of various pyrazole derivatives, it was found that compounds similar to 5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol significantly reduced edema in animal models when administered at specific dosages .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Compound Tested | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| 5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol | 15 | 50 |

| Streptomycin (Control) | 25 | 10 |

| DMSO (Control) | 0 | - |

In this study, the tested compound exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Activity

Emerging studies suggest that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:

A recent investigation into the anticancer effects of related pyrazole compounds demonstrated that they could inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis . The specific pathways influenced by these compounds include the MAPK/ERK and PI3K/AKT pathways.

Q & A

Q. What are the standard synthetic routes for 5-Ethoxy-2-(4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)phenol, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Pyrazole ring formation : Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., glacial acetic acid as a solvent and catalyst) .

- Functionalization : Introduction of the 4-fluorophenoxy group via nucleophilic aromatic substitution or coupling reactions, requiring inert atmospheres and controlled temperatures (60–80°C) .

- Etherification : Ethoxy group attachment using alkylating agents (e.g., ethyl bromide) in polar aprotic solvents like DMSO, catalyzed by bases such as K₂CO₃ .

Q. Monitoring :

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Identification of key functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .

- X-ray Crystallography : Definitive structural elucidation, particularly for resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the crystalline lattice) .

- Mass Spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. anticancer efficacy) across studies?

Methodological Answer:

- Assay standardization :

- Use consistent cell lines (e.g., MCF-7 for breast cancer vs. RAW 264.7 for anti-inflammatory assays) and control compounds (e.g., doxorubicin for cytotoxicity) .

- Validate purity (>98%) via HPLC to exclude confounding effects from impurities .

- Mechanistic studies :

- Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) alongside apoptosis assays (e.g., caspase-3 activation) to differentiate pathways .

- Compare dose-response curves to identify potency thresholds specific to each bioactivity .

Q. What strategies optimize reaction conditions to improve yield and selectivity during synthesis?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies focusing on substituents affecting bioactivity?

Methodological Answer:

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replace 4-fluorophenoxy with 4-chlorophenoxy or methoxy groups) .

- Bioactivity testing : Compare IC₅₀ values across analogs in standardized assays (see table below).

| Analog | Substituent | Anticancer IC₅₀ (μM) | Anti-inflammatory IC₅₀ (μM) | Evidence |

|---|---|---|---|---|

| Parent | 4-Fluorophenoxy | 12.3 ± 1.2 | 8.7 ± 0.9 | |

| Analog 1 | 4-Chlorophenoxy | 9.8 ± 0.8 | 15.4 ± 1.1 | |

| Analog 2 | Methoxy | >50 | 6.2 ± 0.5 |

Key Insight : Electron-withdrawing groups (e.g., -F, -Cl) enhance anticancer activity, while electron-donating groups (e.g., -OCH₃) favor anti-inflammatory effects .

Q. How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : Use X-ray crystallographic data (e.g., PDB ID 1CX2 for COX-2) to model binding modes of the pyrazole core .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) to identify key residues (e.g., Arg120 in COX-2) .

- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.